EBOV-IN-1: A Technical Guide to a Novel Ebola Virus Entry Inhibitor
EBOV-IN-1: A Technical Guide to a Novel Ebola Virus Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of EBOV-IN-1, a potent small molecule inhibitor of Ebola virus (EBOV) entry. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.
Introduction to EBOV-IN-1
EBOV-IN-1, also known as compound 3.47, is an adamantane dipeptide piperazine that demonstrates potent and specific inhibition of Ebola virus infection.[1] It functions by targeting a host protein, Niemann-Pick C1 (NPC1), which is essential for the virus to enter the cytoplasm of a host cell.[2][3] By disrupting the interaction between the viral glycoprotein (GP) and NPC1, EBOV-IN-1 effectively halts the viral lifecycle at an early stage.[3][4] The discovery of this compound has provided a valuable chemical probe for studying the entry mechanism of EBOV and represents a promising scaffold for the development of anti-Ebola therapeutics.
Quantitative Antiviral Activity
The antiviral efficacy of EBOV-IN-1 has been characterized in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Virus/System | Cell Line | Parameter | Value | Reference |
| Pseudovirus Entry Assay | VSV-EBOV GP | Vero | IC50 | 13 nM | |
| Pseudovirus Entry Assay | VSV-EBOV GP | Vero | IC50 | ~30 µM (for parent compound 8a) | |
| Live Virus Assay | EBOV-GFP | Vero | Growth Inhibition | >99% at 40 µM | |
| Cytotoxicity Assay | - | Huh7 | CC50 | 5.10 ± 1.56 µM (for a similar inhibitor) |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; VSV: Vesicular Stomatitis Virus; GP: Glycoprotein; EBOV: Ebola Virus; GFP: Green Fluorescent Protein.
Mechanism of Action: Targeting the EBOV-GP-NPC1 Interaction
Ebola virus enters host cells through a multi-step process. The viral glycoprotein (GP) first attaches to the cell surface, and the virus is then taken into the cell within an endosome. Inside the endosome, host proteases called cathepsins cleave the GP, exposing a receptor-binding site. This cleaved GP then binds to the host protein Niemann-Pick C1 (NPC1), an interaction that is critical for the fusion of the viral and endosomal membranes, allowing the viral genetic material to enter the cytoplasm.
EBOV-IN-1 exerts its antiviral effect by directly interfering with the binding of the cleaved EBOV GP to NPC1. This mechanism was elucidated through experiments showing that EBOV-IN-1 can inhibit the binding of cleaved GP to membranes containing NPC1 in a concentration-dependent manner.
Signaling Pathway Diagram
Caption: Inhibition of EBOV entry by EBOV-IN-1.
Discovery and Synthesis
Discovery Workflow
EBOV-IN-1 (compound 3.47) was identified through a high-throughput screening of a small molecule library, followed by structure-activity relationship (SAR) studies to optimize potency. The general workflow for discovering such inhibitors is as follows:
Caption: General workflow for the discovery of EBOV entry inhibitors.
Synthesis of EBOV-IN-1
The synthesis of EBOV-IN-1 (compound 3.47) is a multi-step process involving the coupling of an adamantane-containing carboxylic acid with a dipeptide-piperazine moiety. While the specific, step-by-step protocol from the original publication is highly detailed and requires access to the supplementary materials of the cited paper by Liu et al. (2018), the general synthetic strategy involves standard peptide coupling reactions.
Experimental Protocols
Pseudovirus Entry Assay
This assay is a critical tool for screening and characterizing EBOV entry inhibitors in a lower biosafety level (BSL-2) environment.
Principle: A replication-defective vesicular stomatitis virus (VSV) is engineered to lack its own envelope glycoprotein (G) and instead express the Ebola virus glycoprotein (GP). This "pseudovirus" is also engineered to carry a reporter gene, such as luciferase or green fluorescent protein (GFP). The pseudovirus can infect cells in a GP-dependent manner, but cannot replicate further. Inhibition of entry is measured by a decrease in the reporter gene signal.
Methodology:
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Cell Seeding: Seed a suitable cell line (e.g., Vero or 293T cells) in 96-well plates and incubate overnight.
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Compound Treatment: Prepare serial dilutions of the test compound (e.g., EBOV-IN-1) in cell culture medium. Add the compound dilutions to the cells and incubate for a specified period (e.g., 1 hour).
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Infection: Add the EBOV GP-pseudotyped VSV to the wells at a predetermined multiplicity of infection (MOI).
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Incubation: Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).
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Signal Quantification: Measure the reporter gene signal. For luciferase, add a luciferase substrate and measure luminescence using a plate reader. For GFP, measure fluorescence.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
NPC1 Binding Assay
This assay directly measures the ability of a compound to interfere with the interaction between the cleaved EBOV GP and NPC1.
Principle: An in vitro binding assay, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), is used to quantify the interaction between purified, cleaved EBOV GP and the C-domain of NPC1.
Methodology (based on AlphaLISA):
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Bead Conjugation: Coat donor beads with a tagged, purified NPC1 domain C and acceptor beads with an antibody that captures purified, cleaved EBOV GP.
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Compound Incubation: In a microplate, mix the donor and acceptor beads with the test compound at various concentrations.
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Binding Reaction: Add the purified, cleaved EBOV GP to initiate the binding reaction with NPC1 on the beads.
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Signal Detection: If GP and NPC1 interact, the donor and acceptor beads are brought into close proximity. Upon excitation with a laser, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. This signal is measured with a plate reader.
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Data Analysis: A decrease in the luminescent signal in the presence of the compound indicates inhibition of the GP-NPC1 interaction.
Conclusion
EBOV-IN-1 is a significant discovery in the search for effective treatments for Ebola virus disease. Its well-defined mechanism of action, targeting a crucial host-virus interaction, and its high in vitro potency make it a valuable tool for further research and a promising lead for the development of new antiviral drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of EBOV-IN-1 and the discovery of other novel filovirus inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Niemann-Pick C1 Is Essential for Ebolavirus Replication and Pathogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
